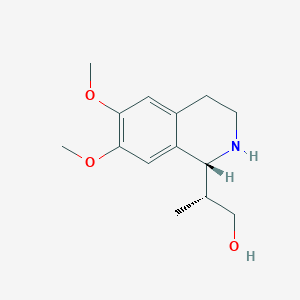
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a propanol side chain at position 1. The stereochemistry of the compound is denoted by the (R*) configuration, indicating the relative configuration of the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Key Steps:
Reaction Conditions: The reactions are generally carried out under inert atmosphere conditions, using solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the synthesis of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol may involve:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Optimization of Catalysts: Using highly selective catalysts to ensure the desired stereochemistry.
Purification Techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to achieve high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of thioethers or amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Neurotransmitter Analogues: Studied for its potential as an analogue of neurotransmitters due to its structural similarity to dopamine and other catecholamines.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
Binding to Receptors: It may bind to specific receptors in the brain, influencing neurotransmitter release.
Enzyme Inhibition: It can inhibit certain enzymes, altering metabolic pathways.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the propanol side chain.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the methoxy groups and the propanol side chain.
Propan-1-ol: Lacks the tetrahydroisoquinoline core.
Uniqueness
Chirality: The presence of chiral centers makes it unique compared to its achiral analogues.
Functional Groups: The combination of methoxy groups and a propanol side chain provides distinct chemical properties and reactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to pharmacology.
生物活性
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol is a derivative of 6,7-dimethoxy-tetrahydroisoquinoline (DMTIQ), a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-propan-1-ol
- Molecular Formula : C13H17N1O3
Biological Activity Overview
The biological activity of (R*)-2-((R*)-6,7-dimethoxy-tetrahydroisoquinolin-1-yl)-propan-1-ol has been studied in various contexts:
1. Neuropharmacological Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. Studies have shown that DMTIQ can modulate neurotransmitter systems and exhibit antioxidant activity. It has been observed to influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative disorders and mood disorders.
2. Antioxidant Activity
DMTIQ derivatives have demonstrated significant antioxidant properties. In vitro studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is crucial for protecting against cellular damage associated with various diseases.
3. Cardiovascular Effects
Some studies have explored the cardiovascular effects of DMTIQ derivatives. They exhibit vasodilatory effects by inhibiting alpha-adrenoceptors and may influence platelet aggregation. This suggests potential therapeutic roles in managing hypertension and other cardiovascular conditions.
The mechanisms through which (R*)-2-((R*)-6,7-dimethoxy-tetrahydroisoquinolin-1-yl)-propan-1-ol exerts its biological effects include:
A. Receptor Interactions
The compound interacts with various receptors:
- Alpha-Adrenoceptors : Inhibition leads to vasodilation.
- Dopamine Receptors : Modulation may affect mood and cognition.
B. Antioxidant Pathways
DMTIQ derivatives activate endogenous antioxidant pathways, enhancing the cellular defense against oxidative stress.
Case Studies
Several studies illustrate the biological activity of DMTIQ derivatives:
特性
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKHNYXMHMHPQS-LKFCYVNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














